(5Z)-3-(2,4-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(2,4-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted at the 3-position with a 2,4-dimethylphenyl group and at the 5-position with a 4-ethoxy-3-methoxybenzylidene moiety. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibiting properties. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which facilitates π-π stacking and intermolecular interactions .
Synthesis typically involves Knoevenagel condensation between a substituted aldehyde (e.g., 4-ethoxy-3-methoxybenzaldehyde) and a 2-thioxothiazolidin-4-one precursor (e.g., 3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one) in the presence of a base like K₂CO₃. The reaction proceeds via nucleophilic attack of the aldehyde on the activated methylene group of the thiazolidinone, followed by dehydration to form the benzylidene linkage .
Properties
Molecular Formula |
C21H21NO3S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(5Z)-3-(2,4-dimethylphenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21NO3S2/c1-5-25-17-9-7-15(11-18(17)24-4)12-19-20(23)22(21(26)27-19)16-8-6-13(2)10-14(16)3/h6-12H,5H2,1-4H3/b19-12- |
InChI Key |
DXLZZSFHHVPKOH-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)C)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)C)C)OC |
Origin of Product |
United States |
Biological Activity
(5Z)-3-(2,4-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are recognized for their broad spectrum of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
- Antioxidant
The modifications at various positions of the thiazolidin ring significantly influence their biological efficacy. The compound features unique substituents that may enhance its pharmacological profile.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms often involve:
- Induction of apoptosis
- Inhibition of cell proliferation
- Targeting specific signaling pathways
Case Study: A recent evaluation showed that thiazolidinone derivatives exhibited IC50 values ranging from 8.5 µM to 15.1 µM against K562 and HeLa cancer cells, indicating strong cytotoxic effects compared to standard chemotherapeutics like cisplatin .
2. Antimicrobial Activity
Thiazolidinones have also been investigated for their antimicrobial properties. The presence of specific substituents enhances their activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 26 |
| Compound B | S. aureus | 28 |
| This compound | E. coli | 24 |
| This compound | S. aureus | 27 |
This table illustrates the compound's effectiveness compared to known antibiotics .
3. Anti-inflammatory and Antioxidant Activities
Thiazolidinones have shown promise in reducing inflammation and oxidative stress. The antioxidant activity is often linked to the ability to scavenge free radicals and enhance cellular defense mechanisms.
Mechanism: The antioxidant properties are attributed to the electron-donating ability of the thiazolidinone scaffold, which stabilizes free radicals .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their structural features:
- Positioning of Substituents: Modifications at positions 2, 3, and 5 can lead to enhanced activity.
- Nature of Substituents: Electron-withdrawing groups tend to improve anticancer properties while hydrophobic groups may enhance antimicrobial activity.
Research Findings: A study indicated that compounds with halogen substitutions at the phenyl ring exhibited increased anticancer activity due to improved interaction with target enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related thiazolidinone derivatives, focusing on substituent effects, synthesis, and biological activity.
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
